

CAY10746: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10746

Cat. No.: B8135574

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An In-depth Overview of the Selective ROCK Inhibitor **CAY10746**, Including Supplier Information, Biochemical Activity, Experimental Protocols, and Signaling Pathway Analysis.

This technical guide provides a detailed resource for researchers, scientists, and drug development professionals on **CAY10746**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document compiles essential information on its procurement, biochemical properties, and its application in experimental settings, supported by detailed protocols and visual diagrams of its mechanism of action.

Supplier and Purchasing Information

CAY10746 is commercially available from several suppliers. Researchers should consider purity, available quantities, and formulation when selecting a supplier. It is crucial to refer to the supplier's Certificate of Analysis for batch-specific data.

Supplier	Catalog Number	Purity	Available Quantities	Formulation	Storage
Cayman Chemical	29814	≥95%	500 µg, 1 mg	A crystalline solid	-20°C
MedChemExpress	HY-136363	>98%	5 mg, 10 mg, 50 mg, 100 mg	A crystalline solid	Powder: -20°C (3 years), 4°C (2 years) In solvent: -80°C (6 months), -20°C (1 month)
Santa Cruz Biotechnology	sc-485342	Not specified	500 µg, 1 mg	Solid	-20°C

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Biochemical and Pharmacological Data

CAY10746 is a highly selective inhibitor of both ROCK1 and ROCK2 isoforms. Its inhibitory activity has been characterized in various kinase assays.

Parameter	Value	Source
Formal Name	4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide	[1]
CAS Number	2247240-76-0	[1]
Molecular Formula	C ₂₆ H ₂₃ N ₃ O ₅	[1]
Formula Weight	457.5 g/mol	[1]
IC ₅₀ (ROCK1)	14 nM	[1]
IC ₅₀ (ROCK2)	3 nM	[1]
Solubility	Soluble in DMSO	[1]

CAY10746 demonstrates high selectivity for ROCK kinases over a panel of other kinases. For instance, the IC₅₀ for PKA is greater than 10,000 nM[\[1\]](#).

Signaling Pathway

CAY10746 exerts its effects by inhibiting the Rho/ROCK signaling pathway, a critical regulator of various cellular processes including cell shape, motility, and contraction.

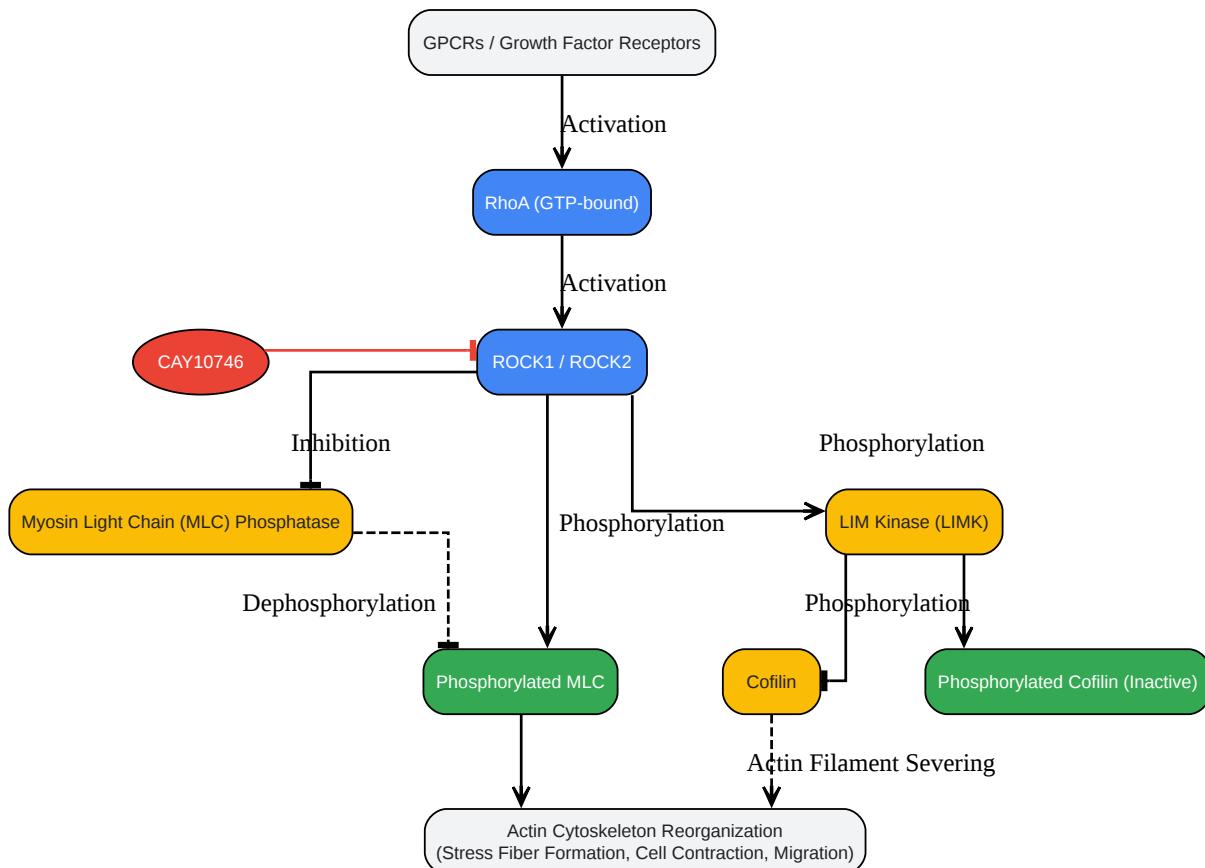
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Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of **CAY10746**.

Key Experimental Protocols

The following are detailed methodologies for key experiments where **CAY10746** has been utilized, based on the foundational research by Zhao et al., 2019.

Western Blotting for MYPT1 Phosphorylation

This protocol is used to assess the inhibitory effect of **CAY10746** on ROCK activity by measuring the phosphorylation of its downstream target, MYPT1.

Cell Culture and Treatment:

- Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluence.
- Starve the cells in a serum-free medium for 24 hours.
- Treat the cells with varying concentrations of **CAY10746** (e.g., 0.1, 1, 10 μ M) for a specified duration (e.g., 2 hours).

Lysate Preparation:

- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-MYPT1 and total MYPT1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing)

This assay evaluates the effect of **CAY10746** on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Cell Seeding and Wound Creation:

- Seed HUVECs in a 6-well plate and grow them to full confluence.
- Create a "scratch" or wound in the cell monolayer using a sterile 200 μ L pipette tip.
- Wash the wells with PBS to remove detached cells.

Treatment and Imaging:

- Add fresh medium containing **CAY10746** (e.g., 1 μ M) or vehicle control.
- Capture images of the wound at 0 hours.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- Capture images of the same wound area at subsequent time points (e.g., 24 and 36 hours).

Data Analysis:

- Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure relative to the 0-hour time point.



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Figure 2: Experimental workflow for the cell migration (wound healing) assay.

Conclusion

CAY10746 is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for *in vitro* and *in vivo* studies. This guide provides a foundational resource to aid researchers in the procurement and effective utilization of **CAY10746** in their experimental designs. For further details, it is highly recommended to consult the primary literature in which this compound was first described.

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References

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